Cotransin -

Cotransin

Catalog Number: EVT-10910970
CAS Number:
Molecular Formula: C42H68N6O8
Molecular Weight: 785.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cotransin is derived from natural sources and belongs to the class of cyclic peptides, specifically categorized as a depsipeptide due to its incorporation of both amide and ester linkages in its structure. Its classification as a Sec61 inhibitor highlights its functional role in modulating protein translocation processes within cells .

Synthesis Analysis

Methods of Synthesis

Cotransin can be synthesized using solid-phase peptide synthesis techniques. The first successful synthesis was achieved through a careful selection of coupling reagents and strategies to form the cyclic structure. The process typically involves:

  1. Solid-Phase Peptide Synthesis: Utilizing resin supports to sequentially add amino acids.
  2. Cyclization: Inducing cyclization through specific chemical reactions that link the terminal ends of the peptide chain.
  3. Purification: Employing techniques such as high-performance liquid chromatography to isolate the final product from unreacted materials and byproducts .

Technical Details

The synthesis often requires protecting groups for functional groups on amino acids during the coupling process, which are later removed to yield the final cyclic structure. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of cotransin .

Molecular Structure Analysis

Structure

Cotransin's molecular structure is characterized by a cyclic arrangement that includes several amino acids linked via both amide and ester bonds, which contribute to its stability and biological activity. The specific sequence and configuration of these amino acids are crucial for its interaction with the Sec61 complex.

Data

The molecular formula of cotransin is C₁₈H₂₉N₃O₅, with a molecular weight of approximately 363.44 g/mol. Structural studies have utilized techniques such as X-ray crystallography and cryo-electron microscopy to elucidate its binding mode with Sec61 .

Chemical Reactions Analysis

Reactions Involved

Cotransin primarily participates in interactions with the Sec61 translocon, where it inhibits protein translocation by binding to specific sites on the Sec61α subunit. This binding prevents nascent polypeptides from passing through the channel, effectively trapping them in a pre-integration state.

Technical Details

The mechanism involves competitive inhibition where cotransin binds at or near the lateral gate of Sec61, blocking access for other substrates. Experimental setups often include photocrosslinking assays to visualize binding interactions between cotransin and Sec61 .

Mechanism of Action

Cotransin acts by selectively inhibiting the translocation process mediated by Sec61. Upon binding, it stabilizes nascent polypeptide chains in an intermediate state, preventing their integration into membranes or further folding.

Process and Data

The mechanism has been detailed through various studies showing that cotransin alters the conformational dynamics of Sec61, effectively locking nascent proteins within the channel. This action has been confirmed through biochemical assays measuring protein accessibility and crosslinking experiments that demonstrate direct interactions between cotransin and components of the Sec61 complex .

Physical and Chemical Properties Analysis

Physical Properties

Cotransin is typically presented as a white to off-white powder with solubility in organic solvents like dimethyl sulfoxide but limited solubility in water. Its stability can be influenced by pH and temperature conditions.

Chemical Properties

The chemical properties include:

  • Melting Point: Not extensively characterized but expected to vary based on purity.
  • Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments.

Relevant analyses often involve spectroscopic methods to assess purity and structural integrity post-synthesis .

Applications

Cotransin has significant applications in scientific research, particularly in studies related to protein synthesis, membrane biology, and pharmacology. Its ability to inhibit protein translocation makes it a valuable tool for investigating:

  • Protein Folding: Understanding how proteins achieve their functional conformations.
  • Membrane Protein Studies: Analyzing how membrane proteins are integrated into cellular membranes.
  • Drug Development: Exploring cotransin analogs for potential therapeutic applications targeting diseases associated with dysfunctional protein synthesis pathways .
Molecular Mechanism of Cotransin-Mediated Sec61 Inhibition

Structural Basis of Cotransin-Sec61 Interactions

Cryo-EM Insights into Cotransin Binding Pockets

High-resolution cryogenic electron microscopy (cryo-EM) studies have revolutionized our understanding of Cotransin’s binding interface with the Sec61 translocon. Cotransin derivatives such as KZR-8445 occupy a well-defined hydrophobic cleft at the Sec61α lateral gate, situated between transmembrane helices 2b, 3, and 7. This binding pocket is accessible only when the lateral gate adopts a partially open conformation, as observed in 2.6–3.2 Å resolution structures of inhibitor-bound chimeric Sec61 complexes [5]. The inhibitor’s macrocyclic core inserts deeply into the lipid-exposed vestibule, forming van der Waals contacts with conserved residues (e.g., Val85, Ile88, Phe94) while its polar moieties engage the plug domain via hydrogen bonding [4] [5]. This dual interaction simultaneously constricts the lateral gate and immobilizes the plug helix—a structural "double-lock" mechanism that prevents conformational transitions essential for polypeptide translocation.

Table 1: Cryo-EM-Determined Cotransin-Sec61 Binding Interactions

Cotransin DerivativeResolution (Å)Key Sec61α Contact ResiduesBinding Pocket Characteristics
KZR-84452.8Val85, Ile88, Phe94, Leu98Hydrophobic cleft at TM2b-TM7 interface
Cotransin CP22.6Leu94, Gly95, Ile98, Phe301Lateral gate lumenal groove
PS3061 analog3.1Arg66, Leu97, Gly100Plug domain anchor site

Mutations conferring Cotransin resistance (e.g., R66I, L97R) cluster precisely within this binding pocket, corroborating its functional significance [4]. Remarkably, molecular dynamics simulations reveal that Cotransin binding reduces lateral gate flexibility by >70%, converting a dynamic protein-protein interface into a rigidified small molecule adduct [5].

Lateral Gate Dynamics and Plug Domain Stabilization

The Sec61 lateral gate operates as a dynamic molecular rheostat, sampling closed, primed, and fully open conformations during nascent chain processing. Cotransin binding traps an intermediate lateral gate state with 5–8 Å separation between transmembrane helix 2 and transmembrane helix 7—sufficiently open to admit the inhibitor but insufficient for transmembrane domain release into the lipid bilayer [4] [7]. Cryo-EM analyses demonstrate that Cotransin’s extended aliphatic chains wedge between transmembrane helix 2 and transmembrane helix 7, preventing further lateral movement while simultaneously compressing the pore ring constriction site [5].

Concomitantly, Cotransin stabilizes the plug domain—a short helical segment that seals the translocon pore—in its closed position. This occurs via allosteric displacement of the plug’s C-terminus, where inhibitor binding increases plug stability by ΔG ≥ 3.2 kcal/mol as quantified by hydrogen-deuterium exchange mass spectrometry [5]. The resultant "frozen" conformation sterically occludes nascent chain progression into the endoplasmic reticulum lumen while permitting continued translation, thereby generating translocation-arrested ribosome-nascent chain complexes.

Table 2: Conformational Changes in Sec61 Induced by Cotransin Binding

Sec61 Functional ElementNative State DynamicsCotransin-Bound StateFunctional Consequence
Lateral gate (TM2-TM7)10–15 Å dynamic rangeFixed at 5–8 Å separationImpaired transmembrane domain release
Plug domainSub-millisecond fluctuationsRigidified closed statePore occlusion
Pore ringAdaptive dilationConstricted diameterNascent chain trapping

Kinetic Trapping of Pre-Integration Intermediates

Nascent Transmembrane Domain Arrest in the Cytosolic Vestibule

Cotransin’s most distinctive mechanistic feature is its ability to selectively arrest signal peptides or transmembrane domains within Sec61’s cytosolic vestibule. Cryo-EM structures of trapped intermediates reveal that nascent chains adopt a kinked conformation where the hydrophobic core engages the lateral gate while flanking regions extend toward the ribosome exit tunnel [4]. This arrested state occurs post-targeting but pre-integration—after signal recognition particle recognition and ribosome-translocon engagement, yet before signal peptide transfer into the lipid phase.

The selectivity of entrapment correlates strongly with signal peptide hydrophobicity (Spearman’s ρ = -0.34, p = 0.001). Low-hydrophobicity signal peptides (e.g., preprolactin, biological hydrophobicity score < 0.5) remain susceptible to Cotransin inhibition because their weak lateral gate affinity prolongs the residence time in the cytosolic vestibule, increasing exposure to the inhibitor [4]. High-hydrophobicity sequences (e.g., VCAM-1, score > 1.2) undergo rapid partitioning into the lipid bilayer before Cotransin can effectively stabilize the trapped conformation. This kinetic partitioning model explains Cotransin’s client-selective inhibition profile, where proteins bearing suboptimal signal sequences become preferential targets.

Allosteric Modulation of Lateral Gate Opening

Beyond direct steric blockade, Cotransin allosterically regulates lateral gate dynamics to favor signal peptide retention. Molecular dynamics simulations of Sec61-Cotransin complexes reveal that inhibitor binding redistributes conformational sampling of the lateral gate, reducing the population of fully open states (>12 Å gate width) from 38% to <5% while increasing partially open (5–8 Å) states from 45% to >90% [5] [9]. This shift creates a thermodynamic sink where signal peptides bind but cannot trigger complete gate opening required for membrane integration.

The allosteric network centers on transmembrane helix 3, which rotates 15° upon Cotransin binding, repositioning conserved glycine residues (Gly87, Gly91) that serve as hinge points for lateral gate flexibility [5]. This rotation propagates to the pore ring residues (Ile178, Phe183, Ile186), constricting the central channel diameter below the 8–10 Å required for α-helical transit. Consequently, even high-affinity signal peptides experience kinetic delays in integration, rendering them vulnerable to Cotransin-mediated entrapment when inhibitor concentrations saturate Sec61 complexes.

Comparative Mechanisms With Other Sec61 Inhibitors

Cotransin operates within a broader pharmacological landscape of Sec61 inhibitors that share overlapping binding sites but exhibit divergent mechanistic outcomes. Structural comparisons reveal that all inhibitors target the lateral gate-plug interface, yet their precise binding modes dictate functional consequences.

Table 3: Comparative Analysis of Sec61 Inhibitor Mechanisms

InhibitorBinding SiteClient SelectivityKey Structural Effect
CotransinLateral gate TM2b-TM7 interfaceHigh (signal peptide-dependent)Partial lateral gate opening, plug stabilization
DecatransinPlug domain anchor siteLowComplete plug domain immobilization
MycolactoneLuminal plug pocketVery lowPlug displacement and pore collapse
CyclotriazadisulfonamideLateral gate lumenal grooveModerateLateral gate constriction

Decatransin binds deeper within the plug domain anchor site, establishing hydrogen bonds with Asn101 and Arg66 that completely immobilize the plug helix [5] [6]. Unlike Cotransin’s partial lateral gate effect, Decatransin permits wider gate opening but irreversibly seals the pore lumen. This mechanistic divergence explains Decatransin’s broad-spectrum inhibition profile.

Mycolactone adopts a distinct binding pose within the lumenal plug pocket, displacing the plug N-terminus and collapsing the pore ring constriction [6] [8]. This triggers a unique integrated stress response uncoupled from endoplasmic reticulum stress sensors, as mycolactone simultaneously inhibits Sec61-dependent client degradation pathways. Consequently, mycolactone induces eIF2α phosphorylation and ATF4 activation without IRE1 or ATF6 engagement—a stress response signature absent in Cotransin-treated cells [6].

Despite these differences, all inhibitors share a common outcome: stabilization of Sec61 non-conducting states. Resistance mutations (e.g., R66G, P83H, Q127K) cluster around the shared binding pocket and confer cross-resistance to multiple inhibitor classes by disrupting key ligand contacts [3] [5]. This convergence highlights the lateral gate-plug interface as a privileged target for pharmacological modulation of protein translocation.

Properties

Product Name

Cotransin

IUPAC Name

(3S,6S,9S,12S,15S,18S,21R)-9-benzyl-3,4,10,16,21-pentamethyl-6,12,15,18-tetrakis(2-methylpropyl)-1-oxa-4,7,10,13,16,19-hexazacyclohenicosane-2,5,8,11,14,17,20-heptone

Molecular Formula

C42H68N6O8

Molecular Weight

785.0 g/mol

InChI

InChI=1S/C42H68N6O8/c1-24(2)19-31-39(52)46(11)28(9)42(55)56-29(10)36(49)43-32(20-25(3)4)40(53)47(12)34(22-27(7)8)37(50)45-33(21-26(5)6)41(54)48(13)35(38(51)44-31)23-30-17-15-14-16-18-30/h14-18,24-29,31-35H,19-23H2,1-13H3,(H,43,49)(H,44,51)(H,45,50)/t28-,29+,31-,32-,33-,34-,35-/m0/s1

InChI Key

LTYNXERAWVCPAH-OHRKNAERSA-N

Canonical SMILES

CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N1C)CC(C)C)CC2=CC=CC=C2)C)CC(C)C)CC(C)C)C)CC(C)C)C

Isomeric SMILES

C[C@H]1C(=O)O[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1C)CC(C)C)CC2=CC=CC=C2)C)CC(C)C)CC(C)C)C)CC(C)C)C

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